molecular formula C16H16F15NO4S B15201739 2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester CAS No. 68298-60-2

2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester

Cat. No.: B15201739
CAS No.: 68298-60-2
M. Wt: 603.3 g/mol
InChI Key: ZGQOMXKQOOGSHP-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester is a specialized chemical compound known for its unique properties and applications. This compound is characterized by the presence of a propenoic acid moiety linked to a butyl group and a pentadecafluoroheptyl sulfonyl amino group. The presence of fluorinated chains imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester typically involves multiple steps, including the preparation of intermediate compounds. One common approach involves the reaction of 2-propenoic acid with butylamine to form an amide intermediate. This intermediate is then reacted with pentadecafluoroheptyl sulfonyl chloride under controlled conditions to yield the final ester product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and distillation, is essential to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester involves its interaction with molecular targets through its functional groups. The ester and sulfonyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The fluorinated chain enhances the compound’s hydrophobicity, allowing it to interact with lipid membranes and hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester is unique due to its specific fluorinated chain length, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a broader range of applications. Its unique structure allows for the formation of stable complexes with various molecules, enhancing its utility in scientific research and industrial applications .

Properties

CAS No.

68298-60-2

Molecular Formula

C16H16F15NO4S

Molecular Weight

603.3 g/mol

IUPAC Name

2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate

InChI

InChI=1S/C16H16F15NO4S/c1-3-5-6-32(7-8-36-9(33)4-2)37(34,35)16(30,31)14(25,26)12(21,22)10(17,18)11(19,20)13(23,24)15(27,28)29/h4H,2-3,5-8H2,1H3

InChI Key

ZGQOMXKQOOGSHP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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